molecular formula C21H17FN2O3S B2444217 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1797299-77-4

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2444217
CAS No.: 1797299-77-4
M. Wt: 396.44
InChI Key: AVMZWQFVMNBIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications

  • Role in Orexin-1 Receptor Mechanisms : Piccoli et al. (2012) investigated the role of Orexin-1 Receptor (OX1R) mechanisms on compulsive food consumption using a selective OX1R antagonist, highlighting its potential relevance in binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

  • Impact on Nucleoside Transport : Tromp et al. (2004) studied the inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine, focusing on the substitution of its ribose moiety by substituted benzyl groups. This research contributes to understanding the role of such compounds in modulating nucleoside transport, which is significant in various medical conditions (Tromp et al., 2004).

  • Development of COX-2 Inhibitors : Hashimoto et al. (2002) synthesized and evaluated derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom increased COX1/COX-2 selectivity, indicating the potential of such compounds in developing treatments for conditions like rheumatoid arthritis (Hashimoto et al., 2002).

  • Use in Hepatocellular Carcinoma Treatment : Peng et al. (2016) reported a series of novel O-(substituted benzyl) phosphoramidate prodrugs for the treatment of hepatocellular carcinoma. This research highlights the therapeutic potential of such compounds in targeting liver cancer (Peng et al., 2016).

  • Neuroprotective Drug Potential : Iwamoto and Kita (2006) investigated the pharmacological properties of a novel potent Na+/Ca2+ exchange (NCX) inhibitor, which has therapeutic potential as a new neuroprotective drug (Iwamoto & Kita, 2006).

Properties

IUPAC Name

N'-[(5-benzoylthiophen-2-yl)methyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c22-16-8-6-14(7-9-16)12-23-20(26)21(27)24-13-17-10-11-18(28-17)19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMZWQFVMNBIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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